Salicylhydroxamic Acid

Myeloperoxidase Neutrophil Inflammation

Reliable metalloenzyme inhibition requires structural precision. Generic hydroxamates fail due to altered binding kinetics and metal chelation stability. Salicylhydroxamic Acid (SHA) delivers verified potency. - **MPO Inhibition:** I50 = 3-5 µM (10x more potent than sodium azide) for clean neutrophil chemiluminescence assays. - **TAO Benchmarking:** Uncompetitive inhibition, Ki = 21 µM. Reference standard for trypanosomal alternative oxidase studies. - **Synthetic Scaffold:** Triacetylated SHA shows IC50 = 18 µM against COX-1 (3x aspirin). - **Supply:** Stocked in research quantities; global shipping available.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 89-73-6
Cat. No. B141934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylhydroxamic Acid
CAS89-73-6
SynonymsN,2-Dihydroxy-benzamide;  2-Hydroxybenzenehydroxamic Acid;  2-Hydroxybenzohydroxamic Acid;  2-Hydroxyphenylhydroxamic Acid;  N,2-Dihydroxybenzamide;  NSC 193440;  NSC 5088; 
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NO)O
InChIInChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10)
InChIKeyHBROZNQEVUILML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylhydroxamic Acid Differentiation from Hydroxamates


Salicylhydroxamic acid (SHA, SHAM; CAS 89-73-6) is a small-molecule hydroxamic acid derivative of salicylic acid, characterized by a dual O,O-chelating hydroxamate moiety and an ortho-phenolic hydroxyl group. This structure enables potent, often irreversible, inhibition of a diverse range of metalloenzymes, including urease, alternative oxidase (AOX), myeloperoxidase (MPO), and various matrix metalloproteinases (MMPs) [1]. Unlike many hydroxamates that rely solely on metal chelation for activity, the salicylate backbone of SHA contributes to unique binding interactions and can serve as a scaffold for developing more selective acylating inhibitors [2]. Its established role as a specific probe for plant AOX and bacterial urease underscores its value as a research tool with well-defined mechanisms of action.

Metalloenzyme inhibition studies (urease, MPO, MMPs)
Alternative oxidase (AOX/TAO) probe
Metal chelation and bioinorganic research
Scaffold for COX inhibitor development

Salicylhydroxamic Acid Substitution Risks in Assays


Generic substitution among hydroxamic acids is scientifically unsound due to the profound impact of minor structural modifications on target selectivity and inhibitory potency. The salicyl moiety of SHA is not a passive carrier for the hydroxamate group; it actively participates in binding. For instance, replacing the aromatic ring with an aliphatic chain (e.g., in acetohydroxamic acid) dramatically alters urease inhibition kinetics [1], while substituting the ortho-hydroxy group (e.g., in benzohydroxamic acid) significantly reduces metal complex stability and can shift enzyme selectivity [2]. Furthermore, SHA's activity as an irreversible inhibitor of certain targets like urease and its specific, reversible action on AOX are not properties shared by all hydroxamates [3]. Therefore, using a different hydroxamate without rigorous validation risks introducing off-target effects or, more critically, yielding false negatives in assays predicated on SHA's specific mechanism. The following quantitative evidence directly addresses this risk of substitution.

Aliphatic chain substitution
Replacing the aromatic ring with an aliphatic chain (e.g., acetohydroxamic acid) may shift urease inhibition kinetics and target profile.
Hydroxy group removal
Removal of the ortho-phenolic hydroxyl (e.g., benzohydroxamic acid) may reduce metal complex stability and alter enzyme selectivity.
Irreversible mechanism mismatch
SHA's irreversible inhibition of certain targets is not shared by all hydroxamates; substitution may yield false negatives in mechanism-dependent assays.

Salicylhydroxamic Acid Evidence-Based Differentiation


Superior Myeloperoxidase Inhibition vs. Sodium Azide

Salicylhydroxamic acid (SHA) demonstrates significantly greater potency as a myeloperoxidase (MPO) inhibitor compared to the commonly used, non-specific inhibitor sodium azide (NaN3). SHA achieves complete MPO inhibition at a concentration of 30-50 μM, while NaN3 requires 100-200 μM for maximal effect. This difference is reflected in the I50 values, where SHA is approximately 10-fold more potent than NaN3 [1].

MPO Inhibition vs Azide
Head-to-head
Reported I50: 3–5 μM (SHA) vs 30–50 μM (NaN3); ~10-fold difference
Supports MPO assay sensitivity review
Luminol-dependent chemiluminescence assay
Myeloperoxidase Neutrophil Inflammation

Enhanced Metal Complex Stability over Benzohydroxamic Acid

A comparative study of metal complex stability revealed that salicylhydroxamic acid (H2Sha) forms more stable complexes with iron(III), copper(II), nickel(II), and zinc(II) ions than its close analog, benzohydroxamic acid (HBha). This enhanced stability is attributed to the ortho-hydroxy group on the aromatic ring, which participates in chelation [1]. This finding establishes SHA's superior metal-binding capacity, which is a key driver of its biological activity in metalloenzyme inhibition.

Metal Complex Stability
Head-to-head
Higher stability reported for H₂Sha complexes; order Fe(III) >> Cu(II) > Ni(II) ≈ Zn(II)
Supports metalloenzyme inhibition review
Aqueous, 25°C, I=0.2 mol dm⁻³ KCl
Metal Chelation Bioinorganic Chemistry Analytical Chemistry

Superior Urease Inhibition Compared to Gentisohydroxamic Acid

In a comparative study of urease-induced crystalluria, salicylhydroxamic acid was found to be more effective than gentisohydroxamic acid in inhibiting urease enzymatic reaction kinetics and retarding the formation of both struvite and apatite crystals. The study noted distinct morphological differences in crystal deposits, with SHA favoring the formation of brushite alongside struvite and apatite, whereas acetohydroxamic acid promoted the formation of large struvite crystals with less aggregation [1].

Urease Inhibition Profile
Head-to-head
SHA more effective than gentisohydroxamic acid in kinetic inhibition and crystal retardation
Supports urease inhibition model context
In vitro urease-induced crystalluria model
Urease Inhibition Urology Crystallization

Specific Inhibition of Trypanosomal Alternative Oxidase

Salicylhydroxamic acid (SHAM) is a well-characterized inhibitor of the trypanosomal alternative oxidase (TAO), a critical enzyme for the parasite's energy metabolism. Its inhibition of the α-glycerophosphate oxidase (GPO) system is uncompetitive, with a defined Ki of 21 μM [1]. This potency serves as a benchmark; for example, a later study identified an n-dodecyl ester of 3,4-dihydroxybenzoic acid that was over 400 times more active than SHA, highlighting SHA's role as a reference standard for developing more potent inhibitors [2].

TAO Inhibition Ki
Cross-study
Ki = 21 μM (uncompetitive)
Defines baseline for TAO inhibitor benchmarking
T. brucei GPO system
Alternative Oxidase Trypanosoma Mitochondrial Respiration

Versatile Scaffold for Cyclooxygenase Inhibitors

Salicylhydroxamic acid is not only an inhibitor in its own right but also a versatile backbone for creating more potent acylating agents. Triacetylsalicylhydroxamic acid (TriAcSHA), a derivative of SHA, was found to be more effective than aspirin (acetylsalicylic acid) at inactivating both COX-1 and COX-2 enzymes. Preincubation with TriAcSHA for 5 minutes yielded an IC50 of 18 μM for COX-1, compared to 60 μM for aspirin, demonstrating a >3-fold improvement in potency [1].

COX-1 Inhibition TriAcSHA
Head-to-head
TriAcSHA IC50 18 μM vs aspirin 60 μM; >3-fold difference
Supports COX inhibitor scaffold development
COX-1 assay, 5-min preincubation
Cyclooxygenase Inflammation Drug Development

Salicylhydroxamic Acid Key Applications


Myeloperoxidase Assays in Neutrophil Biology

Procurement of salicylhydroxamic acid (SHA) is essential for researchers requiring a potent and specific inhibitor of myeloperoxidase (MPO). Its 10-fold greater potency (I50 of 3-5 μM) compared to sodium azide (I50 of 30-50 μM) enables precise, low-concentration inhibition in neutrophil chemiluminescence studies, minimizing non-specific effects and providing cleaner, more interpretable data on MPO's role in inflammatory processes [1].

Metal Chelation for Analytical Chemistry

For applications demanding robust and selective metal ion chelation, SHA is the superior choice over simpler hydroxamates like benzohydroxamic acid. Its ortho-hydroxy group facilitates the formation of highly stable complexes with Fe(III), Cu(II), Ni(II), and Zn(II), as confirmed by comparative stability constant studies [1]. This property makes SHA invaluable for developing sensitive analytical methods for metal detection and for studying metalloenzyme active sites.

Gold-Standard TAO Inhibition in Parasitology

SHA is the foundational reference compound for studying the trypanosomal alternative oxidase (TAO). Its well-defined, uncompetitive inhibition kinetics (Ki = 21 μM) make it an indispensable tool for validating new TAO inhibitors and for probing the unique respiratory pathways of trypanosomes [1]. Any novel compound's potency should be benchmarked against SHA's established Ki to accurately assess its potential as an anti-parasitic lead [2].

Scaffold for Potent COX Inhibitor Development

SHA serves as a crucial starting point for synthesizing novel acylating cyclooxygenase (COX) inhibitors. As demonstrated, triacetylated SHA (TriAcSHA) achieves over 3-fold greater potency (IC50 18 μM) than aspirin (IC50 60 μM) in inhibiting COX-1 [1]. This validates SHA as a versatile scaffold for medicinal chemistry efforts aimed at designing more effective and potentially selective anti-inflammatory agents.

Application
Selection Property
Validation Focus
Neutrophil MPO activity studies
Reported MPO inhibition profile
Low-concentration specificity vs azide
Metal ion chelation and detection
Ortho-hydroxy chelation stability
Metal complex stability across transition metals
Trypanosomal AOX inhibitor benchmarking
Defined uncompetitive inhibition kinetics
Ki benchmark for novel inhibitor evaluation
COX inhibitor scaffold design
Triacetylated derivative inhibition context
Acylating inhibition vs aspirin baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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